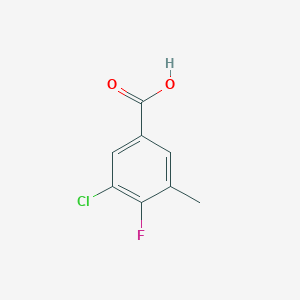![molecular formula C12H16O4 B2478243 2-{[(3,4-diméthoxyphényl)méthoxy]méthyl}oxirane CAS No. 66931-53-1](/img/structure/B2478243.png)
2-{[(3,4-diméthoxyphényl)méthoxy]méthyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an oxirane ring (epoxide) attached to a 3,4-dimethoxyphenyl group through a methoxy methyl linkage
Applications De Recherche Scientifique
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), which has been reported to have some activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to dmpea, it may interact with monoamine oxidase enzymes, potentially inhibiting their activity
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like dmpea, it could potentially affect the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This could have downstream effects on various neurological processes.
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects on mood, cognition, and behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane typically involves the reaction of 3,4-dimethoxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include dichloromethane or toluene.
Reaction Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but lacks the oxirane ring.
3,4-Dimethoxyphenethylamine: Contains a phenethylamine moiety instead of the oxirane ring.
3,4-Dimethoxyphenylacetonitrile: Contains a nitrile group instead of the oxirane ring.
Uniqueness
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to its analogs. The oxirane ring’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methoxymethyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-11-4-3-9(5-12(11)14-2)6-15-7-10-8-16-10/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFFWGEHYIYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC2CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2478161.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2478162.png)
![6-Benzyl-2,5-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2478165.png)



![4-[5-(2-chlorophenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2478172.png)



![5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2478178.png)
![N-cyclopropyl-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2478180.png)
![2-(3-methoxyphenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2478181.png)
![2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide](/img/structure/B2478182.png)
